3-Iodo-1,2,4,5-tetramethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

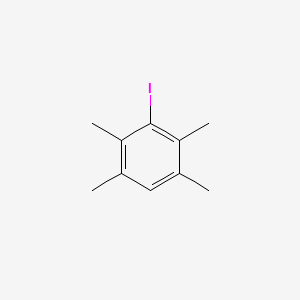

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSYYLHVQGFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175209 | |

| Record name | 1-Iodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-25-6 | |

| Record name | 3-Iodo-1,2,4,5-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2,3,5,6-tetramethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iododurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene from Durene

This guide provides a comprehensive technical overview for the synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene, commonly known as iododurene, from durene (1,2,4,5-tetramethylbenzene). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

Introduction and Significance

This compound is a valuable iodinated aromatic compound.[1] Aryl iodides are pivotal intermediates in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates a wide array of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals, advanced materials, and natural products.[2] The presence of the sterically hindered and electron-rich durene core makes iododurene a unique building block for accessing complex, highly substituted aromatic structures.

Durene itself is a readily available starting material, produced from the methylation of other benzene derivatives like p-xylene.[3] Its high molecular symmetry and reactivity make it an excellent substrate for electrophilic aromatic substitution.[3] This guide will focus on the direct iodination of durene, a process that involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from durene proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring.

Generation of the Electrophile

Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings.[4][5] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[4][5][6] Common methods for generating the iodine electrophile include the use of:

-

Oxidizing acids: A mixture of nitric acid and sulfuric acid can oxidize I₂ to a reactive electrophilic species.[6][7]

-

Other oxidizing agents: Hydrogen peroxide or copper salts (e.g., CuCl₂) can also be employed to facilitate the oxidation of I₂.[4]

-

Pre-formed iodinating agents: Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) serve as direct sources of electrophilic iodine.[8][9][10][11]

The choice of the iodinating system can influence the reaction conditions and the overall efficiency of the synthesis. For the direct iodination of durene, a system employing iodine in the presence of oxidizing acids offers a straightforward and effective approach.[7]

The Substitution Reaction

Once the electrophilic iodine species (I⁺) is generated, the reaction proceeds in two main steps:

-

Attack of the aromatic ring: The electron-rich π-system of the durene ring acts as a nucleophile and attacks the electrophilic iodine. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall transformation can be visualized with the following workflow:

Caption: Workflow for the synthesis of Iododurene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from durene.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Durene (1,2,4,5-Tetramethylbenzene) | 95-93-2 | C₁₀H₁₄ | 134.22 |

| Iodine | 7553-56-2 | I₂ | 253.81 |

| Acetic Acid (Glacial) | 64-19-7 | CH₃COOH | 60.05 |

| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 |

| Nitric Acid (Concentrated) | 7697-37-2 | HNO₃ | 63.01 |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Column chromatography setup (optional)

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve durene (13.4 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in 100 mL of glacial acetic acid. Heat the mixture to approximately 70°C with stirring to facilitate the dissolution of the solids.[7]

-

Addition of Oxidizing Acids: In a separate beaker, prepare a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) diluted in 20 mL of glacial acetic acid. Add this acid mixture dropwise to the reaction flask over a period of 30 minutes using a dropping funnel. Maintain the reaction temperature at 70-80°C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane). The reaction is typically complete within 2-3 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 500 mL of cold water. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with water until the filtrate is neutral.

-

To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate, followed by water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using hexane as the eluent.[7]

-

Dry the purified product under vacuum to yield this compound as a colorless solid.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

| Technique | Expected Results |

| Melting Point | 78-82 °C[12] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.2-2.4 (s, 12H, 4 x CH₃), ~6.9-7.1 (s, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~20-25 (CH₃), ~100 (C-I), ~135-140 (Ar-C) |

| Mass Spectrometry (EI) | m/z: 260 (M⁺), corresponding to C₁₀H₁₃I |

| Appearance | Colorless, needle-like crystals[7] |

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Durene: Flammable solid.[13] Keep away from heat, sparks, and open flames.[13]

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care and add them slowly to the reaction mixture.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

Iodine Monochloride (if used as an alternative): A corrosive chemical that can cause severe skin burns and eye damage.[14] Inhalation of its vapors can irritate the respiratory system.[14] It reacts with water to produce toxic and corrosive fumes.[14]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.[14]

-

Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water if the person is conscious. Seek immediate medical attention.[14]

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction or loss of product during workup. | Monitor the reaction closely by TLC to ensure completion. Be careful during the workup and purification steps to minimize mechanical losses. Ensure the oxidizing agent is active. |

| Formation of Di-iodinated Product | Excess iodinating agent or harsh reaction conditions. | Use stoichiometric amounts of iodine and oxidizing agent. Control the reaction temperature carefully. |

| Incomplete Removal of Iodine | Insufficient washing with sodium thiosulfate. | Ensure a thorough wash with a fresh solution of sodium thiosulfate until the purple color of iodine is no longer visible in the washings. |

Conclusion

The synthesis of this compound from durene via electrophilic aromatic substitution is a robust and accessible method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize iododurene for their research and development needs.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Durene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Iododurene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. Iodination - Common Conditions [commonorganicchemistry.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1,2,4,5-tetramethylbenzene

Abstract

This technical guide provides a comprehensive overview of the physical and structural properties of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as iododurene), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. We will delve into its fundamental physical constants, structural elucidation through crystallographic data, and a detailed, field-proven protocol for its synthesis. Furthermore, this guide will outline the principles and methodologies for its spectroscopic characterization, providing a framework for its unambiguous identification and quality control.

Introduction

This compound, with the CAS Number 2100-25-6, is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a sterically hindered iodinated benzene ring, makes it a valuable synthon in organic chemistry. The presence of the iodo-substituent allows for a variety of subsequent cross-coupling reactions, making it a versatile building block for more complex molecular architectures. Notably, it has been investigated for its potential anti-infective and antineoplastic properties.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while the melting point is well-established, reported values for the boiling point and density show some variation in the literature, which is not uncommon for specialized solid organic compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃I | [1] |

| Molecular Weight | 260.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder or colorless needles. | [2][3] |

| Melting Point | 78-82 °C | [4] |

| 78.5-79.5 °C | [3] | |

| 80-82 °C | [5] | |

| 78-80 °C (recrystallized) | [2] | |

| Boiling Point | 290 °C | [3][4] |

| Density | 1.472 g/cm³ | [3] |

| 1.436 g/cm³ (rough estimate) | [4] | |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, dichloromethane, and acetone. | [2] |

| CAS Number | 2100-25-6 | [1] |

Structural Elucidation: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. This technique provides invaluable insights into bond lengths, bond angles, and the overall molecular geometry, which in turn influence the compound's physical properties and reactivity.

The molecule is nearly planar, with the iodine atom slightly displaced from the mean plane of the carbon atoms. The crystal structure reveals no significant intermolecular interactions, which is consistent with a relatively low melting point for a molecule of its size.

Below is a logical workflow for determining the crystal structure of a solid organic compound like this compound.

References

- 1. youtube.com [youtube.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. scribd.com [scribd.com]

- 4. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Iodo-1,2,4,5-tetramethylbenzene CAS number and structure

An In-Depth Technical Guide to 3-Iodo-1,2,4,5-tetramethylbenzene: Synthesis, Properties, and Applications in Advanced Organic Synthesis

Introduction: Unveiling this compound

This compound, also known by its common name 3-Iododurene, is a poly-substituted aryl iodide. Its structure features a benzene ring fully substituted with four methyl groups and one iodine atom, creating a sterically hindered yet highly valuable chemical intermediate. This guide provides a comprehensive overview of its synthesis, structural and physicochemical properties, and its strategic applications for researchers, scientists, and professionals in drug development. The presence of the carbon-iodine (C-I) bond on the electron-rich durene core makes this compound a particularly potent building block in modern synthetic chemistry.

Core Compound Identification

| Identifier | Value |

| CAS Number | 2100-25-6[1] |

| Molecular Formula | C₁₀H₁₃I[2] |

| Molecular Weight | 260.11 g/mol [2] |

| IUPAC Name | 1-Iodo-2,3,5,6-tetramethylbenzene[2] |

| Synonyms | 3-Iododurene, Iododurene, 2,3,5,6-Tetramethyliodobenzene |

| Canonical SMILES | CC1=C(C(=C(C=C1C)I)C)C |

| InChIKey | MCRSYYLHVQGFNR-UHFFFAOYSA-N |

Strategic Synthesis: Electrophilic Iodination of Durene

The most reliable and scalable synthesis of this compound is achieved through the direct electrophilic iodination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene). The high electron density of the durene ring, conferred by the four activating methyl groups, makes it susceptible to electrophilic attack. However, because elemental iodine (I₂) is a relatively weak electrophile, an oxidizing agent is required to generate a more potent iodinating species in situ.

Mechanism of Action: The Role of Periodic Acid

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. In the established protocol from Organic Syntheses, periodic acid dihydrate (H₅IO₆) serves as the crucial oxidant. It reacts with molecular iodine to generate an electrophilic iodine species, likely a protonated hypoiodous acid or a related cationic iodine complex. This potent electrophile is then attacked by the π-electrons of the durene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is driven to completion by the rearomatization of the ring through the loss of a proton.

References

spectroscopic data of 3-Iododurene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Iododurene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Iododurene (3-iodo-1,2,4,5-tetramethylbenzene), a key halogenated aromatic compound.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The insights provided herein are grounded in fundamental spectroscopic principles and validated methodologies.

Molecular Structure and Spectroscopic Overview

3-Iododurene is a derivative of durene (1,2,4,5-tetramethylbenzene) where a hydrogen atom on the aromatic ring has been substituted with an iodine atom.[3] Its molecular formula is C₁₀H₁₃I, and it has a molecular weight of approximately 260.11 g/mol .[1] The molecule's structure, characterized by high symmetry, dictates a relatively simple yet informative spectroscopic signature. Understanding this signature is paramount for quality control in synthesis and for subsequent application in research and development.

Caption: Molecular Structure of 3-Iododurene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For 3-Iododurene, both ¹H and ¹³C NMR are essential for structural confirmation.

Proton (¹H) NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of 3-Iododurene is expected to be remarkably simple. The four methyl groups are in two distinct chemical environments, and there is a single aromatic proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.10 | Singlet (s) | 1H | Ar-H | The lone aromatic proton is deshielded by the aromatic ring current. |

| ~ 2.45 | Singlet (s) | 6H | C2-CH ₃, C5-CH ₃ | These methyl groups are adjacent to the iodine-substituted carbon and another methyl group, experiencing a specific electronic environment. |

| ~ 2.25 | Singlet (s) | 6H | C1-CH ₃, C4-CH ₃ | These methyl groups are ortho to the aromatic proton and meta to the iodine atom, resulting in a different chemical shift compared to the other pair. |

Note: These are predicted values based on established chemical shift principles and may vary with experimental conditions.[4][5]

Carbon-¹³ (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. The symmetry of 3-Iododurene results in four distinct signals in the aromatic region and two signals for the methyl carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 142 | C -CH₃ (C1, C4) | Aromatic carbons bonded to methyl groups, deshielded relative to the protonated carbon. |

| ~ 138 | C -CH₃ (C2, C5) | Aromatic carbons bonded to methyl groups, with a chemical shift influenced by proximity to the iodine. |

| ~ 135 | C -H (C6) | The sole protonated aromatic carbon, its shift is influenced by the surrounding methyl groups. |

| ~ 100 | C -I (C3) | The carbon directly attached to the electronegative iodine atom experiences a significant upfield shift due to the "heavy atom effect".[6] |

| ~ 25 | Ar-C H₃ (C2, C5) | Methyl carbons adjacent to the iodine-substituted carbon. |

| ~ 21 | Ar-C H₃ (C1, C4) | Methyl carbons meta to the iodine atom. |

Note: Predicted values are based on general principles of ¹³C NMR.[6][7] Actual experimental values may differ.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Workflow: NMR Analysis

Caption: Standard workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve approximately 10-15 mg of 3-Iododurene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[8] CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its distinct deuterium lock signal. Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: The spectrometer (e.g., a 500 MHz instrument) is tuned and locked to the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds to ensure full magnetization recovery, and the acquisition of 16-32 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used.[8] A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is typically sufficient.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The transformed spectrum is then manually phased and baseline corrected to produce the final, interpretable spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Iododurene is dominated by absorptions from C-H bonds and vibrations of the aromatic ring, along with a key signal from the C-I bond.[9]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

|---|---|---|---|

| 3050 - 2950 | C-H Stretch | Medium-Strong | Aromatic and methyl C-H |

| 1610 - 1580 | C=C Stretch | Medium | Aromatic ring skeletal vibrations |

| 1470 - 1370 | C-H Bend | Medium | Methyl group asymmetric and symmetric bending |

| 880 - 850 | C-H Bend | Strong | Out-of-plane bending for the isolated aromatic C-H |

| 600 - 500 | C-I Stretch | Medium-Strong | Carbon-Iodine bond stretch |

Note: The C-I stretch is a key diagnostic peak, though it falls in the fingerprint region which can be complex. Its presence is a strong indicator of successful iodination.[10]

Experimental Protocol for IR Data Acquisition

Workflow: Solid-State IR (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

-

Instrument Preparation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.

-

Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This is a critical self-validating step to computationally subtract atmospheric signals (CO₂, H₂O) from the sample spectrum.[8]

-

Sample Application: A small amount of solid 3-Iododurene powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Collection: The sample spectrum is acquired. Typically, 16-32 scans are co-added and averaged to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Analysis: The resulting spectrum, which is automatically ratioed against the background, is analyzed by identifying the positions (in cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Rationale for Formation |

|---|---|---|

| 260 | [C₁₀H₁₃I]⁺˙ | Molecular Ion (M⁺˙) |

| 245 | [C₁₀H₁₀I]⁺ | Loss of a methyl group (•CH₃) from M⁺˙ |

| 133 | [C₁₀H₁₃]⁺ | Loss of an iodine radical (•I) from M⁺˙. This is often a very prominent peak. |

| 118 | [C₉H₁₀]⁺ | Loss of •CH₃ from the [C₁₀H₁₃]⁺ fragment. |

Note: The monoisotopic mass of C₁₀H₁₃I is 260.0062 Da.[11] The presence of iodine is readily confirmed by the characteristic isotopic pattern of the molecular ion.

Plausible Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for 3-Iododurene.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile solid like 3-Iododurene, direct insertion probe or Gas Chromatography (GC-MS) is the preferred method. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high energy ensures reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared to libraries.

-

Mass Analysis: The generated ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Ions are detected, and the signal is amplified to generate the mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak. This confirms the molecular weight. The fragmentation pattern is then examined to corroborate the proposed structure. The base peak (most intense peak), which is often the most stable fragment ([C₁₀H₁₃]⁺ in this case), is also identified.

Conclusion

The spectroscopic characterization of 3-Iododurene is straightforward due to its high symmetry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern. IR spectroscopy validates the presence of key functional groups, most notably the C-I bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. The combined application of these techniques, guided by the robust protocols outlined in this guide, provides an unequivocal confirmation of the structure and purity of 3-Iododurene, ensuring its suitability for advanced research and development applications.

References

- 1. scbt.com [scbt.com]

- 2. Benzene, 3-iodo-1,2,4,5-tetramethyl- | CymitQuimica [cymitquimica.com]

- 3. Iododurene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. compoundchem.com [compoundchem.com]

- 8. benchchem.com [benchchem.com]

- 9. compoundchem.com [compoundchem.com]

- 10. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. PubChemLite - this compound (C10H13I) [pubchemlite.lcsb.uni.lu]

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of 3-Iodo-1,2,4,5-tetramethylbenzene

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as 3-Iododurene). While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document serves as an in-depth, procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the requisite experimental and computational steps to elucidate its three-dimensional atomic arrangement. By following the principles of scientific integrity and leveraging established crystallographic methodologies, this guide offers a robust pathway from crystal growth to structural refinement and analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a solid-state material, its crystal structure, is of paramount importance. It governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability for active pharmaceutical ingredients (APIs), as well as the mechanical and electronic properties of advanced materials. This compound, a halogenated aromatic compound, presents an interesting case for structural analysis. The presence of a bulky iodine atom and four methyl groups on the benzene ring suggests the potential for unique intermolecular interactions, such as halogen bonding and steric-driven packing motifs, which can significantly influence its solid-state behavior.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for determining the crystal structure of this compound, thereby enabling a deeper understanding of its structure-property relationships.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution and adherence to established best practices. The workflow detailed below is designed to ensure the generation of high-quality, reliable crystallographic data.

Caption: A comprehensive workflow for the determination of a single-crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the critical steps for obtaining high-quality diffraction data for this compound. Adherence to Good Laboratory Practice (GLP) is essential throughout this process to ensure data integrity and reproducibility.[1][2][3][4][5]

Synthesis and Purification

The starting material, this compound, must be of high purity (>98%). The synthesis can be achieved through the iodination of 1,2,4,5-tetramethylbenzene (durene). Purification is critical to remove any residual starting materials or by-products that could inhibit crystal growth or co-crystallize. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) is a common and effective method.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount.

-

Technique Selection:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a straightforward method but offers less control over the rate of crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. This method provides greater control over the crystallization process.

-

Solvent System Screening: A high-throughput screening of various solvents and solvent mixtures is recommended to identify optimal conditions for crystal growth.

-

Crystal Selection and Mounting

A suitable crystal should be selected under a polarizing microscope. An ideal crystal will be well-formed with sharp edges, optically clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension). The selected crystal is then carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[6][7][8][9]

-

Unit Cell Determination: A short pre-experiment is conducted to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

-

Temperature Control: Data is typically collected at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Data Processing and Structure Elucidation

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[10] For a compound containing a heavy atom like iodine, the Patterson method is often effective. Alternatively, direct methods, which use statistical relationships between the reflection intensities, are commonly employed for small molecules.[11] The successful solution will reveal the positions of the atoms in the unit cell.

Structure Refinement

The initial structural model is refined using a least-squares minimization process.[11][12][13][14][15] This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored using the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

Hypothetical Crystallographic Data and Analysis

In the absence of experimental data, we present a table of hypothetical crystallographic parameters for this compound to illustrate the expected output of a successful structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₃I |

| Formula Weight | 260.11 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.500 |

| b (Å) | 10.200 |

| c (Å) | 14.800 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1132.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.525 |

| Absorption Coefficient (mm⁻¹) | 2.500 |

| F(000) | 512 |

| R-factor (R1) | 0.035 |

| Weighted R-factor (wR2) | 0.085 |

| Goodness-of-Fit (GooF) | 1.05 |

Visualization of Molecular and Crystal Structure

Visualizing the determined structure is crucial for its interpretation. The following diagrams represent the expected molecular structure and a potential packing arrangement.

Caption: The molecular structure of this compound.

Advanced Structural Analysis: Hirshfeld Surfaces

To gain deeper insights into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful tool.[16][17][18][19][20] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal, allowing for the visualization and quantification of intermolecular contacts.

Caption: Workflow for Hirshfeld surface analysis.

The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots would reveal the relative contributions of different types of intermolecular contacts, such as van der Waals forces and potential C-H···I hydrogen bonds or I···I halogen bonds, to the overall crystal stability.

Data Validation and Deposition: Ensuring Scientific Rigor

Upon completion of the structure refinement, the crystallographic data should be validated using a tool like checkCIF, which is integrated into software such as PLATON.[21][22][23][24] This process checks for inconsistencies and potential errors in the crystallographic information file (CIF).[25][26][27][28][29]

To ensure the dissemination and permanent archiving of the determined crystal structure, the final, validated CIF should be deposited in a public database, such as the Cambridge Structural Database (CSD).[30][31][32] This practice is a cornerstone of scientific transparency and allows other researchers to access and build upon the determined structure.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By following the detailed protocols for crystal growth, data collection, structure solution, and refinement, researchers can obtain a high-quality crystal structure. Subsequent analysis, including the examination of intermolecular interactions through Hirshfeld surfaces, will provide valuable insights into the solid-state properties of this compound, with potential implications for its application in drug development and materials science. The principles and methodologies outlined herein are broadly applicable to the structural determination of other small molecules, serving as a valuable resource for the scientific community.

References

- 1. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 2. youtube.com [youtube.com]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. safetyculture.com [safetyculture.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 10. dl.asminternational.org [dl.asminternational.org]

- 11. fiveable.me [fiveable.me]

- 12. dictionary.iucr.org [dictionary.iucr.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. youtube.com [youtube.com]

- 21. PLATON INTRO [web.mit.edu]

- 22. PLATON [chem.gla.ac.uk]

- 23. PLATON [cristal.org]

- 24. PLATON [crystal.chem.uu.nl]

- 25. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 26. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 29. iucr.org [iucr.org]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]

An In-depth Technical Guide to the Solubility of 3-Iodo-1,2,4,5-tetramethylbenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as Iododurene). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of its behavior in various organic solvents.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing bonds must be compensated by the energy released from the formation of new bonds.

This compound (C₁₀H₁₃I) is a substituted aromatic hydrocarbon.[3] Its structure consists of a benzene ring with four methyl groups and one iodine atom. The presence of the nonpolar benzene ring and the methyl groups makes the molecule predominantly nonpolar. The iodine atom, while being an electronegative halogen, contributes only weakly to the overall polarity of the molecule due to the large size and diffuse electron cloud of the iodine atom and the symmetrical substitution pattern of the durene backbone. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃I | [3] |

| Molecular Weight | 260.11 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 78-82 °C | [4] |

| Boiling Point | 290 °C | [4] |

| Density | ~1.436 g/cm³ (estimate) | [4] |

The solid state of this compound at room temperature indicates that the intermolecular forces in the crystal lattice are significant and must be overcome by the solvent for dissolution to occur.

Predicted Solubility Profile

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Moderate to High | The nonpolar nature of both the solute and the solvent leads to favorable van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The aromatic rings of the solvent and solute can engage in π-stacking interactions, in addition to van der Waals forces, leading to high solubility. |

| Halogenated Alkanes | Dichloromethane, Chloroform | High | These solvents are weakly polar and can effectively solvate the nonpolar aromatic ring and the iodine atom. |

| Moderately Polar Solvents | |||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have a polar C-O-C bond but are overall relatively nonpolar. They can solvate the solute to a moderate extent. |

| Esters | Ethyl acetate | Low to Moderate | The polarity of the ester group will limit the solubility of the nonpolar solute. |

| Ketones | Acetone | Low | The higher polarity of the ketone functional group makes it a less suitable solvent for a nonpolar compound. |

| Polar Solvents | |||

| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen bonding network in alcohols makes it energetically unfavorable to solvate a nonpolar molecule like this compound. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | These are highly polar solvents and are poor choices for dissolving nonpolar aromatic compounds. |

| Water | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water will not dissolve the nonpolar solute. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following section provides a detailed protocol for the equilibrium solubility method, a widely accepted technique for measuring the solubility of a solid in a liquid.

Caption: Workflow for experimental solubility determination.

This protocol outlines the equilibrium solubility method.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 3 using the same method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to have high solubility in nonpolar solvents, particularly aromatic and halogenated hydrocarbons, and poor solubility in polar solvents. For precise quantitative data, the experimental protocol provided herein offers a robust methodology for its determination. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling informed solvent selection and experimental design.

References

An In-depth Technical Guide to the Electrophilic Iodination of 1,2,4,5-Tetramethylbenzene (Durene)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds. We will explore the electrophilic iodination of 1,2,4,5-tetramethylbenzene, commonly known as durene, a foundational reaction for producing valuable iodinated intermediates. This document moves beyond simple procedural outlines to provide deep mechanistic insights, field-proven protocols, and the critical causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Strategic Iodination of a Highly Activated Arene

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of modern organic synthesis. The introduction of an iodine atom onto an aromatic scaffold is of particular strategic importance, as the resulting aryl iodides are versatile precursors for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions.

The substrate of focus, 1,2,4,5-tetramethylbenzene (durene), presents a unique case. Its benzene ring is highly activated by the cumulative electron-donating effect of four methyl groups. This high electron density makes durene exceptionally reactive towards electrophiles. Furthermore, its C₂ₕ symmetry simplifies the product profile of mono-substitution, as all four unsubstituted ring positions are chemically equivalent. This guide details the principles and practices for achieving efficient and selective mono-iodination of this reactive substrate.

Mechanistic Framework: Activating Iodine for Electrophilic Attack

Molecular iodine (I₂) itself is the least reactive of the common halogens in electrophilic aromatic substitution.[1][2] Its low electrophilicity necessitates the use of an activating agent, typically an oxidant, to generate a more potent electrophilic species, notionally represented as "I⁺".[3][4][5] This is the pivotal step that enables the reaction with even highly activated arenes like durene.

The reaction proceeds via the classical two-step EAS mechanism:

-

Generation of the Electrophile: An oxidizing agent reacts with molecular iodine to form a highly electrophilic iodine species. For instance, with periodic acid, an active iodinating species is formed that drives the reaction forward.[6]

-

Formation of the Sigma (σ) Complex: The π-electron system of the durene ring acts as a nucleophile, attacking the electrophilic iodine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack.

-

Re-aromatization: A weak base in the reaction medium abstracts a proton from the sp³-hybridized carbon atom bearing the iodine substituent. This restores the aromatic system and yields the final product, 1-iodo-2,3,5,6-tetramethylbenzene.[7][8]

Caption: Figure 1: General Mechanism of Durene Iodination.

Field-Proven Experimental Methodologies

The choice of iodinating system depends on factors such as scale, desired purity, cost, and available equipment. Below are three robust, validated protocols for the synthesis of iododurene.

Methodology 1: The Classic Iodine/Periodic Acid System

This method, adapted from the trusted Organic Syntheses collection, is highly reliable and efficient, particularly for gram-scale preparations.[6] Its primary advantage is the clean reaction profile, where the byproducts are simply water and iodic acid, simplifying the work-up.[6][9]

Protocol Details:

-

Apparatus Setup: Equip a 250 mL three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Reagent Charging: To the flask, add 1,2,4,5-tetramethylbenzene (durene, 13.4 g, 0.10 mol), periodic acid dihydrate (H₅IO₆, 4.56 g, 0.02 mol), and iodine (I₂, 10.2 g, 0.04 mol).[6]

-

Reaction Initiation: Prepare a solution of concentrated sulfuric acid (3 mL) in 100 mL of glacial acetic acid. Add this acidic solution to the flask.

-

Reaction Execution: Heat the resulting purple mixture to 65-70 °C with vigorous stirring. Maintain this temperature for approximately 1-2 hours. The reaction is complete upon the disappearance of the characteristic purple color of molecular iodine, resulting in a colorless or pale-yellow solution.[6]

-

Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it into 250 mL of water. The crude iododurene will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acids.

-

Purification: The crude product can be effectively purified by recrystallization from ethanol. This process removes unreacted durene and any occluded iodine, yielding colorless, needle-like crystals of 1-iodo-2,3,5,6-tetramethylbenzene.[6][10]

Methodology 2: Mild Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is an excellent reagent for situations requiring milder conditions, high selectivity, and straightforward handling.[11][12] It functions as an electrophilic iodine source that requires activation by a strong protic acid, such as trifluoroacetic acid (TFA), to enhance its reactivity.[13][14][15]

Protocol Details:

-

Apparatus Setup: A standard single-neck, round-bottomed flask with a magnetic stirrer is sufficient for this procedure.

-

Reagent Charging: Dissolve durene (1.34 g, 10 mmol) in acetonitrile (30 mL).

-

Reaction Initiation: Add N-Iodosuccinimide (2.25 g, 10 mmol) to the solution. Follow this with the catalytic addition of trifluoroacetic acid (0.15 mL, ~2 mmol) via syringe.[13]

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS or iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude solid is best purified by flash column chromatography on silica gel to yield the pure product.

Methodology 3: Iodination with Iodine and Nitric/Sulfuric Acid

This method employs a potent oxidizing acid mixture to generate the iodinating electrophile.[10][16] While highly effective, it requires careful temperature control to prevent potential side reactions, such as nitration.[17]

Protocol Details:

-

Apparatus Setup: Use a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, placed in an ice-water bath for temperature control.

-

Reagent Charging: Dissolve durene (6.7 g, 0.05 mol) and iodine (6.35 g, 0.025 mol) in 50 mL of glacial acetic acid in the flask.[10]

-

Reaction Initiation: Prepare a mixture of concentrated sulfuric acid (2.5 mL) and concentrated nitric acid (1.5 mL) and add it dropwise from the dropping funnel to the stirred durene solution, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Collect the solid by vacuum filtration and wash extensively with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[10]

Comparative Analysis and Data Summary

The choice of methodology can be guided by the specific requirements of the synthesis. The table below provides a comparative summary of the key experimental parameters.

| Parameter | Methodology 1 (I₂/H₅IO₆) | Methodology 2 (NIS/TFA) | Methodology 3 (I₂/HNO₃/H₂SO₄) |

| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) | Iodine (I₂) |

| Activating Agent | Periodic Acid (H₅IO₆) / H₂SO₄ | Trifluoroacetic Acid (TFA) | Nitric Acid (HNO₃) / H₂SO₄ |

| Solvent | Glacial Acetic Acid | Acetonitrile | Glacial Acetic Acid |

| Temperature | 65-70 °C | Room Temperature | 10-20 °C (addition), then RT |

| Work-up | Precipitation/Filtration | Extraction | Precipitation/Filtration |

| Purification | Recrystallization | Column Chromatography | Recrystallization/Chromatography |

| Key Advantage | Clean, high yield, scalable | Mild conditions, high selectivity | Cost-effective reagents |

| Key Consideration | Requires heating | Higher cost of NIS | Risk of nitration side-products |

Product Characterization:

-

Systematic Name: 1-Iodo-2,3,5,6-tetramethylbenzene[10]

-

Appearance: Colorless needle-like crystals[10]

-

Sublimation: The product may sublime slightly at ambient temperature.[10]

Caption: Figure 2: General Laboratory Workflow.

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when performing these reactions.

-

General: All manipulations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Periodic Acid (H₅IO₆): This is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage.[18][19] It must be stored away from combustible materials and organic compounds to prevent fire or explosion hazards.[20]

-

Acids (H₂SO₄, HNO₃, TFA): These are highly corrosive and can cause severe burns. Handle with extreme care, using appropriate dispensing equipment.

-

Iodine (I₂): Harmful if inhaled or ingested. Causes skin and eye irritation.

-

N-Iodosuccinimide (NIS): An irritant. It is also light-sensitive and should be stored in a dark container.[11]

-

Waste Disposal: Halogenated organic waste must be collected in a designated container. Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal, in accordance with local and institutional regulations.

Concluding Remarks and Field Insights

The electrophilic iodination of 1,2,4,5-tetramethylbenzene is a robust and high-yielding transformation, facilitated by the substrate's highly activated nature. For large-scale, cost-effective syntheses, the iodine/periodic acid method is often the superior choice due to its operational simplicity and straightforward precipitation work-up.[6] For syntheses involving sensitive functional groups on more complex analogues of durene, the mild and highly selective conditions offered by N-Iodosuccinimide are invaluable.[11][15] The nitric acid-based method, while effective, is generally reserved for situations where other reagents are unavailable, due to the requisite for precise control to mitigate side reactions. Successful synthesis hinges not only on the chosen protocol but on meticulous execution, particularly concerning purification to remove trace impurities like occluded iodine, which can impact the quality and downstream reactivity of the iododurene product.[6][10]

References

- 1. Iodination - Wordpress [reagents.acsgcipr.org]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Iodo-2,3,5,6-tetramethylbenzene | C10H13I | CID 75011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Iodo-2,3,5,6-tetramethylbenzene | SIELC Technologies [sielc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Iododurene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calibrechem.com [calibrechem.com]

- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 16. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 17. researchgate.net [researchgate.net]

- 18. media.laballey.com [media.laballey.com]

- 19. fishersci.com [fishersci.com]

- 20. rowleybio.com [rowleybio.com]

An In-depth Technical Guide to the Stability and Storage of 3-Iododurene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) is a valuable iodinated aromatic compound utilized in organic synthesis and potentially in the development of active pharmaceutical ingredients (APIs). As with many organoiodine compounds, its utility is intrinsically linked to its purity and stability. The inherent weakness of the carbon-iodine bond necessitates a thorough understanding of its degradation pathways and the implementation of stringent storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of 3-Iododurene, outlines potential degradation mechanisms, and offers field-proven strategies for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties of 3-Iododurene

A foundational understanding of the physicochemical properties of 3-Iododurene is paramount to appreciating its stability profile.

| Property | Value | Source |

| Systematic Name | 1-iodo-2,3,5,6-tetramethylbenzene | [1] |

| Molecular Formula | C₁₀H₁₃I | [1] |

| Molecular Weight | 260.11 g/mol | [1] |

| Appearance | Solid at 293 K | [1] |

| Crystal Structure | Orthorhombic, space group P2₁2₁2₁ | [1] |

| C-I Bond Strength | Relatively weak among carbon-halogen bonds | [2] |

The C–I bond is the least stable among the carbon-halogen bonds, which is a key determinant of the compound's reactivity and propensity for degradation.[2] Samples of organoiodine compounds often present with a yellow hue, which is indicative of the presence of molecular iodine (I₂) as an impurity resulting from decomposition.[2]

Mechanisms of Degradation

The degradation of 3-Iododurene is primarily driven by the lability of the C-I bond and can be initiated by thermal stress and exposure to light (photodegradation). The predominant mechanism is believed to be a free-radical pathway.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can induce homolytic cleavage of the C-I bond, generating a durene radical and an iodine radical. This initiation step can trigger a cascade of subsequent reactions.

Caption: Proposed photodegradation pathway of 3-Iododurene.

The generated durene radical is highly reactive and can participate in several propagation steps:

-

Hydrogen Abstraction: The durene radical can abstract a hydrogen atom from solvent molecules or other organic species present, leading to the formation of durene (1,2,4,5-tetramethylbenzene) as a significant degradation byproduct.

-

Dimerization: Two durene radicals can combine to form 2,2',3,3',5,5',6,6'-octamethylbiphenyl (bidurene).

-

Reaction with Oxygen: If oxygen is present, the durene radical can react to form peroxy radicals, leading to a complex mixture of oxygenated byproducts.

The iodine radicals will readily combine to form molecular iodine (I₂), which imparts a characteristic yellow or brownish color to the degrading sample.

Thermal Degradation

Recommended Storage and Handling Protocols

Given the sensitivity of 3-Iododurene to light, heat, and potentially air, a multi-faceted approach to its storage and handling is essential to preserve its integrity.

Storage Conditions

To mitigate degradation, 3-Iododurene should be stored under conditions that minimize exposure to initiators of decomposition.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F).[3] | Reduces the rate of thermally induced C-I bond cleavage. Avoid freezing unless the material's properties upon thawing are well understood. |

| Light | Store in an amber or opaque vial.[4] | Protects the compound from photolytic degradation initiated by UV and visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Minimizes contact with atmospheric oxygen and moisture. Oxygen can participate in radical chain reactions, and moisture can facilitate hydrolytic decomposition, especially in the presence of acidic or basic impurities. |

| Container | Tightly sealed, high-quality glass vial with a PTFE-lined cap. | Prevents ingress of air and moisture. The inert liner avoids potential contamination from the cap material. |

Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during experimental use. For many applications, especially those sensitive to trace impurities, handling 3-Iododurene as an air-sensitive compound is the most prudent approach.[6][7]

Caption: Recommended workflow for handling 3-Iododurene.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container of 3-Iododurene to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid inside a glovebox with low oxygen and moisture levels (<1 ppm). Alternatively, use a Schlenk line to maintain a positive pressure of inert gas.

-

Weighing: Quickly weigh the desired amount of 3-Iododurene in the inert atmosphere and transfer it to a dry, nitrogen-flushed flask.

-

Dissolution: Use anhydrous solvents for making solutions. Solvents should be properly dried and degassed before use.

-

Syringe Techniques: For transferring solutions of 3-Iododurene, use oven-dried syringes that have been cooled under a stream of inert gas.[8]

-

Resealing: After taking an aliquot, flush the headspace of the storage vial with inert gas before tightly resealing and wrapping the cap with paraffin film for extra security.

Purity Assessment and Degradation Monitoring

Regularly assessing the purity of 3-Iododurene, especially for material that has been stored for an extended period, is crucial. A combination of chromatographic and spectroscopic techniques can be employed for this purpose.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a powerful technique for quantifying the purity of 3-Iododurene and detecting non-volatile degradation products. A typical mobile phase could consist of a gradient of acetonitrile and water. The appearance of new peaks, particularly those with shorter retention times (indicative of more polar compounds) or longer retention times (such as the bidurene dimer), would signal degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products.[9] It can effectively separate 3-Iododurene from lower boiling point impurities like durene. The mass spectrometer provides structural information for the identification of unknown peaks.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of pure 3-Iododurene will show characteristic signals for the methyl groups. The appearance of new signals, for instance, a singlet for the aromatic protons of durene, would indicate degradation.

-

¹³C NMR: The carbon spectrum can also be used to monitor purity. Degradation would lead to a decrease in the intensity of the signal corresponding to the carbon atom attached to iodine and the appearance of new signals corresponding to the degradation products.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: While not a primary tool for purity assessment, a noticeable increase in absorbance in the visible region can indicate the formation of colored degradation products, most notably molecular iodine.

Mitigating Degradation: The Role of Stabilizers

For long-term storage or for applications where the compound may be subjected to unavoidable stress, the addition of a stabilizer may be considered.

-

Radical Scavengers: Since the primary degradation pathway is believed to be radical-mediated, the addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), could potentially inhibit the radical chain reactions and enhance stability. However, the compatibility of any additive with the intended downstream application must be thoroughly evaluated.

-

Copper as a Stabilizer: Some commercial iodoalkanes are supplied with copper as a stabilizer. Copper can scavenge free iodine, which may participate in further degradation reactions. Its applicability to 3-Iododurene would require experimental validation.

Conclusion

3-Iododurene is a valuable synthetic building block whose stability is governed by the relatively weak carbon-iodine bond. Its degradation, primarily initiated by light and heat, proceeds through a free-radical mechanism, leading to the formation of durene, bidurene, and molecular iodine as likely byproducts. To ensure the integrity and reliability of this reagent, it is imperative to adhere to stringent storage and handling protocols. Storing 3-Iododurene under refrigerated conditions, protected from light, and under an inert atmosphere will significantly prolong its shelf life. The use of proper air-sensitive techniques during handling is crucial to prevent contamination and degradation. Regular purity assessment using chromatographic and spectroscopic methods is recommended to monitor the quality of the material over time. By implementing these measures, researchers, scientists, and drug development professionals can confidently utilize 3-Iododurene in their applications, ensuring the accuracy and reproducibility of their results.

References

- 1. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry [agris.fao.org]

- 3. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene): A Versatile Building Block in Modern Synthesis

Executive Summary